Rhodium(III) 2-ethylhexanoate
Overview
Description
Rhodium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula Rh[CH3(CH2)3CH(CH2CH3)COO]3. It is a coordination complex where rhodium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis, particularly in hydroformylation reactions, which are essential in the production of aldehydes from alkenes .
Mechanism of Action
Target of Action
Rhodium(III) 2-ethylhexanoate is a rhodium compound that is particularly suitable for the preparation of rhodium solutions . It is used in various chemical reactions as a catalyst .
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process .
Biochemical Pathways
This compound is involved in hydrosilylation reactions between vinyl and Si-H groups . It may be used for hydrosilylation reactions where enhanced resistance to poisons is desired .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. It enables reactions to proceed at a faster rate, thereby increasing the efficiency of the process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pressure can affect its catalytic activity . It is supplied dissolved in an organic solvent , suggesting that it is stable in such environments.
Biochemical Analysis
Biochemical Properties
Rhodium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydrosilylation enzymes, facilitating the addition of silicon-hydrogen bonds to unsaturated organic compounds . The nature of these interactions often involves the formation of coordination complexes, where this compound acts as a catalyst, enhancing the reaction rate without being consumed in the process.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly-ADP ribose polymerase (PARP) . Additionally, it can alter mitochondrial function, leading to changes in cellular energy metabolism and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA, proteins, and other cellular components, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a catalyst in biochemical reactions. For example, this compound can enhance the conversion of substrates to products in metabolic pathways, thereby affecting the overall metabolic balance within cells . Additionally, it can interact with key enzymes involved in energy production and redox regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can bind to various cellular components, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) 2-ethylhexanoate is typically prepared by reacting an aqueous solution of an alkali salt of 2-ethylhexanoate with a rhodium(III) precursor. The rhodium(III) precursor can be rhodium(III) chloride solution, rhodium(III) chloride hydrate, or rhodium(III) nitrate. The mixture is heated for several hours, and after cooling, the this compound is extracted from the aqueous solution using an alcohol or carboxylic acid that is immiscible in water .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yields and purity. The process ensures low concentrations of sodium, chloride, and rhodium(II) species, making it economically feasible on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) 2-ethylhexanoate primarily undergoes catalytic reactions, including hydroformylation, hydrosilylation, and oxidation reactions.
Common Reagents and Conditions:
Hydroformylation: Involves the addition of a formyl group to an alkene in the presence of carbon monoxide and hydrogen.
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Involves the use of oxidizing agents to convert substrates into their oxidized forms.
Major Products:
Hydroformylation: Produces aldehydes.
Hydrosilylation: Produces organosilicon compounds.
Oxidation: Produces oxidized organic compounds.
Scientific Research Applications
Rhodium(III) 2-ethylhexanoate is widely used in various scientific research fields:
Chemistry: As a catalyst in hydroformylation and hydrosilylation reactions.
Biology: In studies involving enzyme mimetics and bioinorganic chemistry.
Industry: Used in the production of fine chemicals, pharmaceuticals, and polymers.
Comparison with Similar Compounds
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to rhodium(III) acetate and rhodium(III) chloride, this compound offers enhanced solubility in organic solvents and improved catalytic efficiency in hydroformylation reactions .
Properties
IUPAC Name |
2-ethylhexanoate;rhodium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDZORNBFQUEA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890789 | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-92-5 | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the synthesis method described in the research paper for Rhodium(III) 2-ethylhexanoate?
A1: The research paper [] highlights a method for synthesizing this compound solutions that offers a higher space yield compared to previous methods. This means that the reaction produces a larger quantity of the desired product within a given reactor volume or time, making the process potentially more efficient and cost-effective. Additionally, the resulting solution has a lower content of sodium and chloride ions, which can be detrimental to the catalytic activity of this compound in certain applications.
Q2: What are the main applications of this compound?
A2: this compound is primarily known for its catalytic properties in hydroformylation reactions. [] This process is widely used in the chemical industry to produce aldehydes from alkenes, which are important intermediates in the synthesis of various products like plasticizers, detergents, and pharmaceuticals. The research paper specifically mentions the direct use of the synthesized this compound solution as a catalyst in hydroformylation reactions.
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